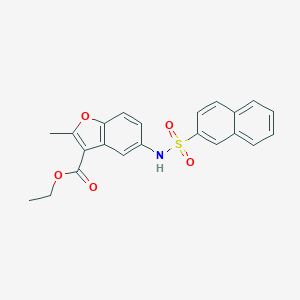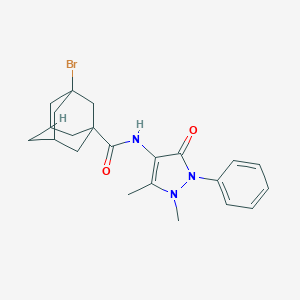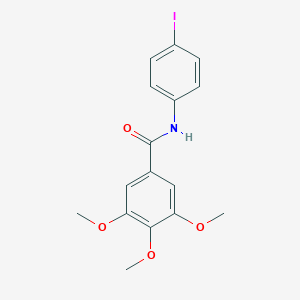![molecular formula C26H32N2O6S2 B375603 ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes cyclopenta[b]thiophene rings and diimino linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The starting materials often include cyclopenta[b]thiophene derivatives and hexanedione. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the diimino linkages and the ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism by which diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of cyclopenta[b]thiophene and hexanedione, such as:
- Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)
- Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]furan-3-carboxylate)
Uniqueness
The uniqueness of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lies in its specific structural features, such as the combination of cyclopenta[b]thiophene rings and diimino linkages. These features may confer unique chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C26H32N2O6S2 |
|---|---|
Molekulargewicht |
532.7g/mol |
IUPAC-Name |
ethyl 2-[[6-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H32N2O6S2/c1-3-33-25(31)21-15-9-7-11-17(15)35-23(21)27-19(29)13-5-6-14-20(30)28-24-22(26(32)34-4-2)16-10-8-12-18(16)36-24/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
UHCSCDSFLBZNRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


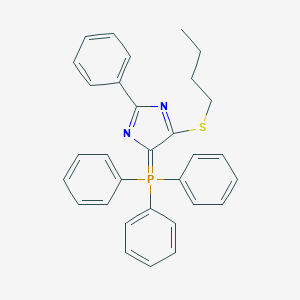

![4,4-dimethyl-5-propyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B375525.png)
![N,N-diethyl-4-[(9-ethylcarbazol-3-yl)amino]benzenesulfonamide](/img/structure/B375526.png)
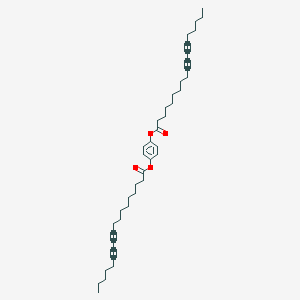
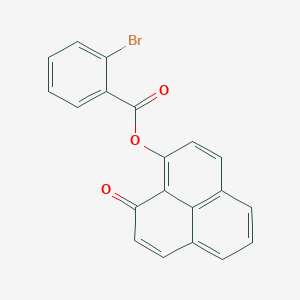
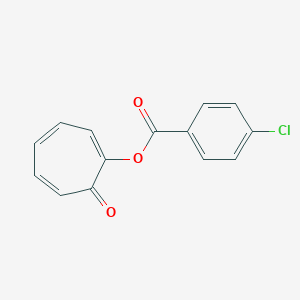
![N-(4-bromophenyl)-N-[(3-chloro-1-benzothien-2-yl)methylene]amine](/img/structure/B375531.png)
![1,3,3-trimethyl-2-[2-phenyl-3-(1-pyrrolidinyl)-3-sulfido-2,3-dihydro-4H-1,2,3-diazaphosphol-4-ylidene]indoline](/img/structure/B375532.png)
![2-[(4-bromoanilino)(phenyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B375535.png)
![5-[4-(diethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B375537.png)
